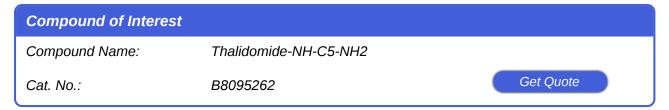


# Application Note and Protocol: Synthesis of Thalidomide-NH-C5-NH2 PROTAC Linker

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of **Thalidomide-NH-C5-NH2**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule comprises the Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a 5-carbon alkyl linker with a terminal primary amine. This amine serves as a versatile attachment point for a "warhead" designed to bind to a specific protein of interest, thereby enabling its targeted degradation.

### **PROTAC Mechanism of Action**

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. They function by simultaneously binding to an E3 ubiquitin ligase and a target protein, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome. The thalidomide moiety in the synthesized linker specifically recruits the CRBN E3 ligase.





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